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Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator
(SGRM) that was under investigation for the treatment of rheumatoid arthritis. As a partial
agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-
inflammatory effects (mediated by transrepression) from the metabolic and other adverse
effects (mediated by transactivation) commonly associated with conventional glucocorticoid
therapy. This guide provides a comprehensive overview of the pharmacokinetics and
pharmacodynamics of Dagrocorat, based on available clinical trial data, with a focus on its
prodrug, fosdagrocorat (PF-04171327), which exhibits improved pharmacokinetic properties.

Pharmacokinetics

The clinical development of Dagrocorat primarily utilized its phosphate ester prodrug,
fosdagrocorat, which is rapidly converted to the active moiety, Dagrocorat, in vivo.

Absorption and Distribution

Following oral administration of fosdagrocorat, Dagrocorat is readily absorbed. A population
pharmacokinetic analysis of a Phase Ilb study (NCT01393639) in patients with rheumatoid
arthritis receiving stable background methotrexate therapy was conducted.[1] This analysis
utilized a two-compartment model for Dagrocorat (Metabolite-1) and a one-compartment
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model for its N-oxide metabolite (PF-04015475 or Metabolite-2) to adequately describe the
data.[2]

Metabolism and Elimination

Dagrocorat is metabolized by cytochrome P450 3A (CYP3A) to an N-oxide metabolite, PF-
04015475.[1] The population pharmacokinetic model identified body weight, sex, and age as
significant covariates influencing the clearance of Dagrocorat and its metabolite.[2]
Specifically, females exhibited approximately 26% and 33% lower clearance for Dagrocorat
and its metabolite, respectively, compared to males of the same weight.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Dagrocorat and its
metabolite from a Phase | study in healthy Japanese and Western volunteers and a population
pharmacokinetic analysis in rheumatoid arthritis patients.

Table 1: Single Dose Pharmacokinetics of Dagrocorat (PF-00251802) and its Metabolite (PF-
04015475) in Healthy Volunteers

AUCinf t1/2 (hours)
. Dose of .
Analyte Population (ng-h/mL) (individual
Fosdagrocorat

(mean) range)
Dagrocorat Japanese 5, 10, or 30 mg 791 - 3,460 14.1 - 28.9
Western 5,10, or 30 mg 750 - 4,150 17.7-404
Metabolite Japanese 5, 10, or 30 mg 395-1,740 21.6 -40.3
Western 5,10, or 30 mg 394 - 2,160 24.5 - 63.7

Table 2: Population Pharmacokinetic Parameters of Dagrocorat in Rheumatoid Arthritis
Patients
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Parameter Value

Model Two-compartment

Significant Covariates on Clearance

Weight Yes
Sex (Female vs. Male) ~26% lower clearance in females
Age Yes

Experimental Protocols
Population Pharmacokinetic Analysis (NCT01393639)

o Study Design: A 12-week, phase Il, randomized, double-blind, dose-ranging study
investigating the safety and efficacy of fosdagrocorat versus prednisone and placebo in
patients with rheumatoid arthritis receiving stable background methotrexate.[1]

» Dosing: Patients were randomized to receive fosdagrocorat (1, 5, 10, or 15 mg once daily),
prednisone (5 or 10 mg once daily), or placebo.[1]

o Sampling: Blood samples for pharmacokinetic analysis of Dagrocorat and its metabolite
were collected at pre-dose and at 1, 2, 3, and 4 hours post-dose at week 8. Trough samples

were also collected at weeks 2, 4, and 6.[1]

o Bioanalytical Method: Plasma concentrations of Dagrocorat (PF-00251802) and its
metabolite (PF-04015475) were determined, although the specific validated bioanalytical
method (e.g., LC-MS/MS) details are not publicly available. Blood samples were collected for
this purpose.[3]
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Caption: Workflow of the population pharmacokinetic study for Dagrocorat.

Pharmacodynamics
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The pharmacodynamic effects of Dagrocorat have been evaluated through its impact on
clinical efficacy endpoints in rheumatoid arthritis and its modulation of various biomarkers.

Mechanism of Action: Selective Glucocorticoid Receptor
Modulation

Dagrocorat is a "dissociated" agonist of the glucocorticoid receptor, designed to preferentially
induce transrepression over transactivation.

o Transrepression: The anti-inflammatory effects of glucocorticoids are primarily mediated by
the GR monomer binding to and inhibiting the activity of pro-inflammatory transcription
factors such as NF-kB and AP-1. This process, known as transrepression, does not require
direct binding of the GR to DNA.

e Transactivation: Many of the adverse effects of glucocorticoids are thought to be caused by
the GR dimer binding to glucocorticoid response elements (GRES) in the promoter regions of
target genes, leading to their increased transcription (transactivation).

By selectively promoting the transrepression pathway, Dagrocorat aims to retain anti-
inflammatory efficacy while minimizing the side effects associated with broad GR activation.
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Cellular Mechanism of Dagrocorat
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Caption: Simplified signaling pathway of Dagrocorat as a selective GR modulator.
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Clinical Efficacy in Rheumatoid Arthritis (NCT01393639)

In a 12-week, Phase llb study in patients with moderate to severe rheumatoid arthritis,
fosdagrocorat demonstrated dose-dependent efficacy.

Table 3: ACR20 Response Rates at Week 8 in RA Patients (NCT01393639)

Treatment Group ACR20 Response Rate (%)
Placebo 37
Fosdagrocorat 1 mg 47
Fosdagrocorat 5 mg 61
Fosdagrocorat 10 mg 69
Fosdagrocorat 15 mg 73
Prednisone 5 mg 51
Prednisone 10 mg 71

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Biomarker Modulation

The pharmacodynamic effects of fosdagrocorat were also assessed by measuring changes in
biomarkers of inflammation and bone turnover.

» Inflammatory Markers: In a Phase lla study, fosdagrocorat (10 mg and 25 mg) led to
statistically significant reductions in C-reactive protein (CRP) levels compared to placebo at
weeks 1 and 2.

o Bone Biomarkers: Multiple-dose administration of fosdagrocorat 20 mg once daily in healthy
volunteers resulted in the suppression of bone formation markers and cortisol, and an
increase in bone resorption markers compared to placebo. In the Phase Ilb study in RA
patients, the effects of fosdagrocorat on bone biomarkers were compared to prednisone.
Changes from baseline in procollagen type 1 N-terminal peptide (P1NP), a marker of bone
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formation, and urinary N-telopeptide to urinary creatinine ratio (uUNTx:uCr), a marker of bone
resorption, were evaluated.[4]

Experimental Protocols

Pharmacodynamic Assessments in Clinical Trials

» Efficacy Endpoints: The primary efficacy endpoint in the Phase IIb RA study (NCT01393639)
was the ACR20 response at week 8.

o Biomarker Analysis:
o Inflammatory Markers: C-reactive protein (CRP) levels were measured in plasma.

o Bone Biomarkers: Serum levels of PINP, osteocalcin, and CTx, and urinary levels of NTx
were measured at various time points throughout the studies.[4] The specific assay
methodologies (e.g., ELISA) were not detailed in the provided information.

o Cortisol: Plasma cortisol levels were measured to assess adrenal suppression.

Pharmacodynamic Assessment Workflow

Patient Samples

Efficacy Assessment Biomarker Analysis

:
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Caption: General workflow for pharmacodynamic assessments in Dagrocorat clinical trials.

Conclusion

Dagrocorat, administered as its prodrug fosdagrocorat, demonstrated dose-dependent
pharmacokinetics and pharmacodynamic activity consistent with its mechanism as a selective
glucocorticoid receptor modulator. The population pharmacokinetic model identified key patient
characteristics influencing its exposure. In clinical trials for rheumatoid arthritis, fosdagrocorat
showed promising efficacy in reducing disease activity, with a pharmacodynamic profile that
suggested a potential for dissociation of anti-inflammatory effects from effects on bone
turnover. Although the development of Dagrocorat was discontinued, the data gathered from
its clinical investigation provide valuable insights into the therapeutic potential and challenges
of developing selective glucocorticoid receptor modulators. Further research in this area may
lead to the development of safer and more effective anti-inflammatory therapies.
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 To cite this document: BenchChem. [Dagrocorat: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669771#pharmacokinetics-and-pharmacodynamics-
of-dagrocorat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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